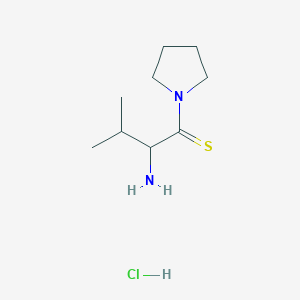
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves synthetic routes that typically include the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthesis can be achieved through microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . Industrial production methods may involve the functionalization of preformed pyrrolidine rings, such as proline derivatives, under specific reaction conditions .
Análisis De Reacciones Químicas
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride can be compared with other similar compounds, such as other valine derivatives and pyrrolidine-containing compoundsSimilar compounds include ®-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one and other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C9H19ClN2S |
|---|---|
Peso molecular |
222.78 g/mol |
Nombre IUPAC |
2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride |
InChI |
InChI=1S/C9H18N2S.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H |
Clave InChI |
SEXYFAHZOKLFNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=S)N1CCCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


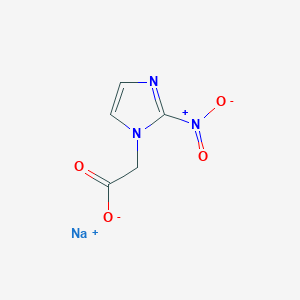
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
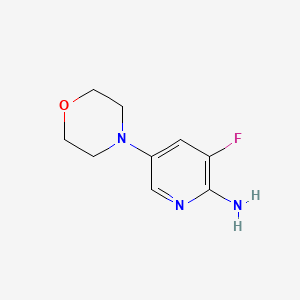
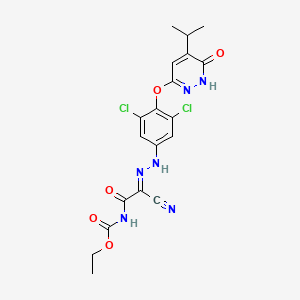
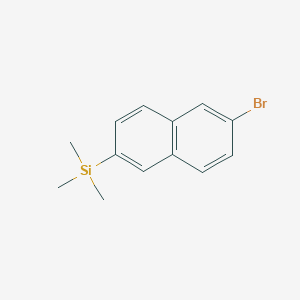
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
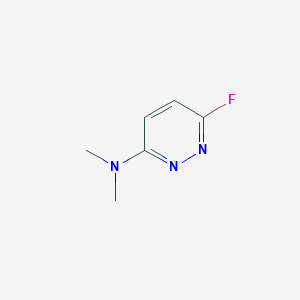
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
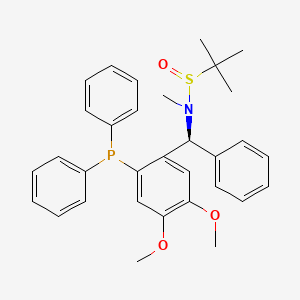
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
